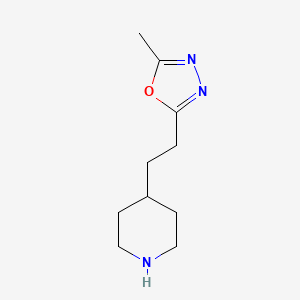
4-(Piperidin-4-yl)-2-(trifluoromethoxy)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Piperidin-4-yl)-2-(trifluoromethoxy)benzonitrile is an organic compound with a complex structure that includes a piperidine ring, a trifluoromethoxy group, and a benzonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yl)-2-(trifluoromethoxy)benzonitrile typically involves multiple steps, starting with the preparation of the piperidine ring and the benzonitrile moiety. One common method involves the reaction of 4-bromobenzonitrile with piperidine under basic conditions to form the intermediate 4-(Piperidin-4-yl)benzonitrile. This intermediate is then reacted with trifluoromethoxy reagents to introduce the trifluoromethoxy group, resulting in the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-(Piperidin-4-yl)-2-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the nitrile group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the benzonitrile moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethylformamide, and catalysts to facilitate the reactions[2][2].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or other reduced forms of the compound.
科学的研究の応用
4-(Piperidin-4-yl)-2-(trifluoromethoxy)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can serve as a probe or ligand in biological studies, particularly in the investigation of receptor-ligand interactions.
作用機序
The mechanism of action of 4-(Piperidin-4-yl)-2-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and trifluoromethoxy group contribute to the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of target proteins, leading to downstream effects on cellular processes .
類似化合物との比較
Similar Compounds
4-(Piperidin-4-yl)benzonitrile: Lacks the trifluoromethoxy group, which can affect its chemical properties and applications.
1-(4-(trifluoromethyl)benzyl)piperidin-4-one: Contains a similar piperidine ring and trifluoromethyl group but differs in the overall structure and functional groups.
Uniqueness
4-(Piperidin-4-yl)-2-(trifluoromethoxy)benzonitrile is unique due to the presence of both the piperidine ring and the trifluoromethoxy group, which confer distinct chemical properties and potential applications. The combination of these functional groups makes it a versatile compound for various research and industrial purposes.
特性
分子式 |
C13H13F3N2O |
|---|---|
分子量 |
270.25 g/mol |
IUPAC名 |
4-piperidin-4-yl-2-(trifluoromethoxy)benzonitrile |
InChI |
InChI=1S/C13H13F3N2O/c14-13(15,16)19-12-7-10(1-2-11(12)8-17)9-3-5-18-6-4-9/h1-2,7,9,18H,3-6H2 |
InChIキー |
FIKKEKZNPDJZIW-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C2=CC(=C(C=C2)C#N)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Ethyl-4-oxo-7-phenylthieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13866630.png)
![N-[(5-chloro-2-methoxyphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B13866633.png)
![3-[4-(Oxan-4-yl)piperazin-1-yl]aniline](/img/structure/B13866636.png)
![4-amino-N-[1-(3,4-dimethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13866639.png)
![5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13866652.png)



![1-Oxa-8-azaspiro[4.5]decan-3-ylmethanamine](/img/structure/B13866664.png)
![(2S,4S,5R,6R)-2,4-dihydroxy-5-[(2,2,2-trideuterioacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13866667.png)

